![molecular formula C17H16N2O4S2 B2545965 4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886935-79-1](/img/structure/B2545965.png)
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
4-(Ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, due to its unique chemical structure, plays a crucial role in the synthesis of various pharmaceutical compounds. Its derivatives have been synthesized and investigated for their potential applications in medicine and chemistry. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in pharmaceutical manufacturing, showcases the utility of ethylsulfonyl benzamide derivatives in drug synthesis (Wang Yu, 2008).
Antimicrobial and Antifungal Activity
The exploration of new benzamide derivatives has led to the discovery of compounds with significant antimicrobial and antifungal properties. Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including this compound derivatives, has shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (I. Sych et al., 2019).
Anticancer Activity
The investigation into benzamide derivatives extends to the synthesis of compounds with potential anticancer properties. For example, novel benzamide derivatives have been evaluated for their pro-apoptotic activity on melanoma cell lines, demonstrating the potential of these compounds as anticancer agents (Ö. Yılmaz et al., 2015).
Catalytic and Material Science Applications
Beyond pharmaceutical applications, benzamide derivatives also find utility in material science and catalysis. The encapsulation of molybdenum(VI) complexes with benzamide derivatives in zeolite Y, for instance, highlights their role as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons, showcasing the broad applicability of these compounds in chemical transformations (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Mechanism of Action
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-25(21,22)12-9-7-11(8-10-12)16(20)19-17-18-15-13(23-2)5-4-6-14(15)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRUHWZDUHBNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
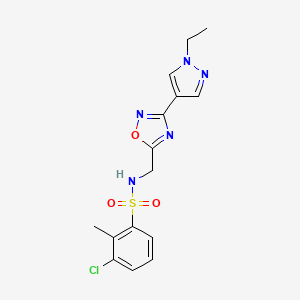
![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
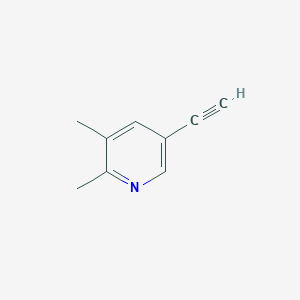
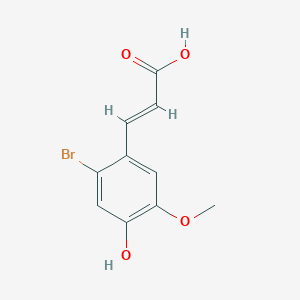
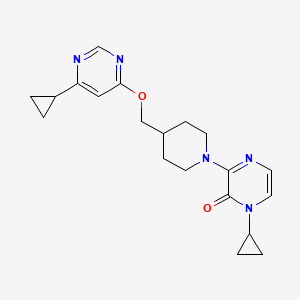

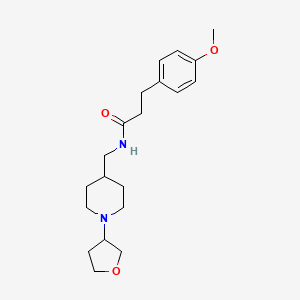
![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

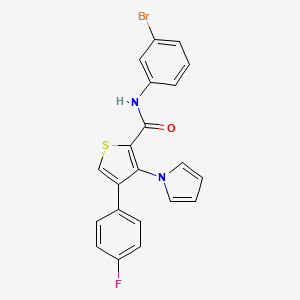
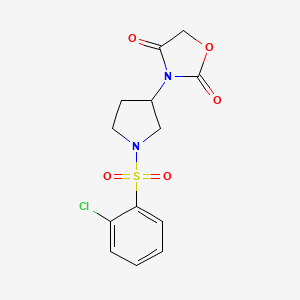
![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

